(2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

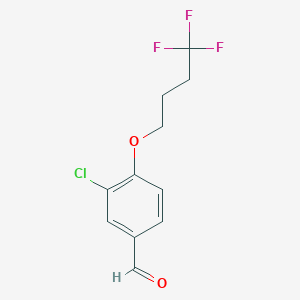

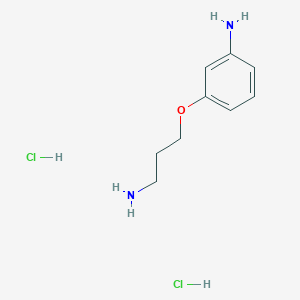

(2,5-Dimethylthiophen-3-yl)(4-(Trifluormethyl)phenyl)methanon ist eine organische Verbindung, die zur Klasse der Thiophene und Phenylketone gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Thiophenrings aus, der mit zwei Methylgruppen substituiert ist, und eines Phenylrings, der mit einer Trifluormethylgruppe substituiert ist. Die Methanongruppe verbindet diese beiden aromatischen Systeme und verleiht der Verbindung einzigartige chemische Eigenschaften.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2,5-Dimethylthiophen-3-yl)(4-(Trifluormethyl)phenyl)methanon umfasst in der Regel die folgenden Schritte:

Bildung des Thiophenrings: Der Thiophenring kann durch Cyclisierung von 1,4-Diketonen mit Schwefelquellen unter sauren Bedingungen synthetisiert werden.

Substitutionsreaktionen:

Bildung der Methanonbrücke: Die Methanonbrücke wird gebildet, indem das substituierte Thiophen mit 4-(Trifluormethyl)benzoylchlorid in Gegenwart einer Base wie Pyridin umgesetzt wird.

Industrielle Produktionsmethoden

Die industrielle Produktion von (2,5-Dimethylthiophen-3-yl)(4-(Trifluormethyl)phenyl)methanon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionen werden für höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Produktqualität zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2,5-Dimethylthiophen-3-yl)(4-(Trifluormethyl)phenyl)methanon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Die Reduktion der Methanongruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden, was zur Bildung von Alkoholderivaten führt.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen wie Nitrierung, Sulfonierung und Halogenierung unter Verwendung geeigneter Reagenzien und Bedingungen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid

Substitution: Salpetersäure (Nitrierung), Schwefelsäure (Sulfonierung), Halogene (Halogenierung)

Hauptprodukte

Oxidation: Sulfoxide, Sulfone

Reduktion: Alkoholderivate

Substitution: Nitro-, Sulfonyl- und Halogenderivate

Wissenschaftliche Forschungsanwendungen

(2,5-Dimethylthiophen-3-yl)(4-(Trifluormethyl)phenyl)methanon hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle und Materialien verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.

Medizin: Wird als Leitverbindung in der Wirkstoffforschung und -entwicklung erforscht, insbesondere wegen seiner potenziellen therapeutischen Wirkungen.

Industrie: Wird bei der Produktion von Spezialchemikalien, Polymeren und fortschrittlichen Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (2,5-Dimethylthiophen-3-yl)(4-(Trifluormethyl)phenyl)methanon beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an Enzyme, Rezeptoren oder andere Biomoleküle zu binden und deren Aktivität zu modulieren. Die Trifluormethylgruppe verstärkt die Lipophilie der Verbindung, wodurch ihre Fähigkeit verbessert wird, Zellmembranen zu durchdringen und intrazelluläre Ziele zu erreichen.

Wirkmechanismus

The mechanism of action of (2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (2,5-Dimethylthiophen-3-yl)(4-Methylphenyl)methanon

- (2,5-Dimethylthiophen-3-yl)(4-Chlorphenyl)methanon

- (2,5-Dimethylthiophen-3-yl)(4-Bromphenyl)methanon

Einzigartigkeit

(2,5-Dimethylthiophen-3-yl)(4-(Trifluormethyl)phenyl)methanon zeichnet sich durch das Vorhandensein der Trifluormethylgruppe aus, die einzigartige elektronische und sterische Eigenschaften verleiht. Diese Gruppe erhöht die Stabilität, Lipophilie und biologische Aktivität der Verbindung im Vergleich zu ihren Analoga mit verschiedenen Substituenten am Phenylring.

Eigenschaften

Molekularformel |

C14H11F3OS |

|---|---|

Molekulargewicht |

284.30 g/mol |

IUPAC-Name |

(2,5-dimethylthiophen-3-yl)-[4-(trifluoromethyl)phenyl]methanone |

InChI |

InChI=1S/C14H11F3OS/c1-8-7-12(9(2)19-8)13(18)10-3-5-11(6-4-10)14(15,16)17/h3-7H,1-2H3 |

InChI-Schlüssel |

HJOWMWWGCPHLRG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(S1)C)C(=O)C2=CC=C(C=C2)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12074277.png)

![5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12074283.png)

![Furo[3,2-c]pyridine-6-methanamine](/img/structure/B12074329.png)

![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)

![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)

![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)